molecular formula C17H28ClNO B1440802 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1219976-18-7

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride

Cat. No. B1440802
CAS RN: 1219976-18-7
M. Wt: 297.9 g/mol
InChI Key: BXTUAZSDQYSVEX-UHFFFAOYSA-N
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Description

“4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS number 1219976-18-7 . Its molecular formula is C16H26ClNO .


Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Scientific Research Applications

Biopharmaceutical Production

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride: is utilized in the biopharmaceutical industry as an intermediate in the synthesis of complex molecules. For instance, it serves as a key intermediate in the production of Vandetanib , a therapeutic agent used in the treatment of certain types of cancer . The compound’s stability and reactivity make it suitable for creating precise molecular structures required in drug development.

Advanced Battery Science

The compound’s potential applications in advanced battery science are being explored due to its electrochemical properties. It could be used in the development of new materials for battery electrodes or electrolytes, contributing to the advancement of energy storage technologies .

Life Science Research

In life science research, 4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride is a valuable tool for studying biological processes. It may be used as a building block in the synthesis of various biomolecules or as a probe in molecular biology experiments to understand cellular functions .

Safety and Controlled Environments

The safety data of this compound is essential for handling and storage in controlled environments, such as laboratories and cleanrooms. Understanding its physical and chemical properties ensures that it is used safely and effectively, minimizing risks associated with its handling .

Chromatography and Mass Spectrometry

This compound finds applications in chromatography and mass spectrometry as a standard or calibrant. It aids in the calibration of instruments and ensures the accuracy of measurements, which is vital for the reliability of analytical results .

Mechanism of Action

The mechanism of action of this compound is not documented in the available literature .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety precautions for handling chemicals should be followed .

Future Directions

The future directions of research and applications involving this compound are not clear from the available information .

properties

IUPAC Name

4-[[4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-4-17(2,3)15-5-7-16(8-6-15)19-13-14-9-11-18-12-10-14;/h5-8,14,18H,4,9-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTUAZSDQYSVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride

CAS RN

1219976-18-7
Record name Piperidine, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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